1-(2-chloro-6-nitrophenyl)-4-(4-methylbenzoyl)piperazine
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Overview
Description
1-(2-chloro-6-nitrophenyl)-4-(4-methylbenzoyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-nitrophenyl)-4-(4-methylbenzoyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-6-nitroaniline.
Acylation: The 2-chloro-6-nitroaniline is then acylated with 4-methylbenzoyl chloride in the presence of a base such as pyridine to form 2-chloro-6-nitro-4-methylbenzoylaniline.
Cyclization: The final step involves the cyclization of 2-chloro-6-nitro-4-methylbenzoylaniline with piperazine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-nitrophenyl)-4-(4-methylbenzoyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group on the benzoyl ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water)
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products
Reduction: 1-(2-amino-6-nitrophenyl)-4-(4-methylbenzoyl)piperazine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 1-(2-chloro-6-nitrophenyl)-4-(4-carboxybenzoyl)piperazine
Scientific Research Applications
1-(2-chloro-6-nitrophenyl)-4-(4-methylbenzoyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-(4-methylbenzoyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-4-(4-methylbenzoyl)piperazine
- 1-(2-nitrophenyl)-4-(4-methylbenzoyl)piperazine
- 1-(2-chloro-6-nitrophenyl)-4-benzoylpiperazine
Uniqueness
1-(2-chloro-6-nitrophenyl)-4-(4-methylbenzoyl)piperazine is unique due to the presence of both the chloro and nitro groups on the phenyl ring, as well as the 4-methylbenzoyl group on the piperazine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-5-7-14(8-6-13)18(23)21-11-9-20(10-12-21)17-15(19)3-2-4-16(17)22(24)25/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIGHMXTVPOKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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